molecular formula C10H7BrS B017995 2-(2-Bromophenyl)thiophene CAS No. 106851-53-0

2-(2-Bromophenyl)thiophene

Cat. No. B017995
M. Wt: 239.13 g/mol
InChI Key: GBJBSICXZXSQAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Bromophenyl)thiophene and related compounds typically involves catalytic reactions that allow for the construction of the thiophene core alongside the introduction of the bromophenyl group. For instance, CuI/TMEDA-catalyzed annulation of 2-bromo alkynylbenzenes with Na2S has been developed, enabling the synthesis of benzo[b]thiophenes in moderate to good yields (Lei-lei Sun et al., 2011). Additionally, a practical, one-pot synthesis method for highly substituted thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzenes has been reported, involving Pd-catalyzed C-S bond formation (V. Guilarte et al., 2011).

Molecular Structure Analysis

The molecular structure of 2-(2-Bromophenyl)thiophene and derivatives has been elucidated using various spectroscopic and crystallographic techniques. For example, the structure of a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was confirmed by NMR, mass spectrometry, FT-IR, and X-ray crystallography, providing insights into the geometric parameters and electronic structure of these thiophene derivatives (Asim A. Balakit et al., 2017).

Chemical Reactions and Properties

2-(2-Bromophenyl)thiophene derivatives participate in a variety of chemical reactions, reflecting their rich chemistry and utility in organic synthesis. Trace amount Cu-catalyzed intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) to 2-bromobenzofurans(thiophenes) showcases the compound's reactivity and potential for constructing complex heterocyclic structures (Yong Ji et al., 2013).

Scientific Research Applications

  • Optical Properties and Solid-State Emission Enhancement : Li, Vamvounis, and Holdcroft (2002) explored the use of 2-(2-Bromophenyl)thiophene in tuning the optical properties and enhancing the solid-state emission of poly(3-hexylthiophene)s (Li, Vamvounis, & Holdcroft, 2002).

  • Synthesis of Novel Fluorescent Derivatives : Xu, Yu, and Yu (2012) investigated the synthesis of novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile unit, emitting green fluorescence (Xu, Yu, & Yu, 2012).

  • Spectroscopy and Chemistry Applications : Balakit et al. (2017) synthesized 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, highlighting its potential in chemical research applications like spectroscopy (Balakit et al., 2017).

  • Construction of Polycyclic Conjugated Skeletons : Zhang et al. (2020) used 2-(2-Bromophenyl)thiophene in constructing a polycyclic conjugated 2-arylbenzo[4,5]thieno[2,3-d]thiazole skeleton (Zhang et al., 2020).

  • Therapeutic Properties : Shah and Verma (2018) noted its therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, and kinases inhibiting properties (Shah & Verma, 2018).

  • Intramolecular Cyclization Applications : Ji, Li, Zhang, and Wang (2013) developed an intramolecular cyclization process providing high yields and turnover numbers in scientific research (Ji, Li, Zhang, & Wang, 2013).

  • Liquid Crystal Display Technologies : Brettle, Dunmur, Marson, Piñol, and Toriyama (1992) discovered its improved properties for use in liquid crystal displays (Brettle et al., 1992).

Safety And Hazards

2-(2-Bromophenyl)thiophene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Thiophene and its derivatives, including 2-(2-Bromophenyl)thiophene, have emerged as remarkable entities in organic electronics due to their high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of vacant d-orbitals . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and so forth .

properties

IUPAC Name

2-(2-bromophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJBSICXZXSQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383780
Record name 2-(2-bromophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)thiophene

CAS RN

106851-53-0
Record name 2-(2-bromophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 8.8 mL of isoamylnitrite (65.5 mmol) in 85 mL of thiophene under a nitrogen atmosphere was heated to 50° C. and treated dropwise with a solution of 7.5 g of 2-bromoaniline (43.5 mmol) dissolved in 20 mL of thiophene. After addition was complete, the temperature was raised to 90° C. After 90 minutes, no starting aniline was observed by thin layer chromatography (hexane/ether;100:5). The reaction mixture volume was reduced by atmospheric distillation. The residue was dissolved in ether and the organic layer was washed twice with water, dried over magnesium sulfate and evaporated under vacuum. The residue was dissolved in n-hexane/ether (100:5) and passed over silica gel, eluting with n-hexane/ether (100:5) to give 3.5 g (14.6 mmol, 34%) of the product, 1H NMR (200 MHz, CDCl3): 7.11 (m, 1H), 7.16 (dd, 1H), 7.27 (m, 2H), 7.37 (dd, 1H), 7.42 (dd, 1H), 7.66 (dd, 1H).
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
L Liu, H Doucet - Advanced Synthesis & Catalysis, 2022 - Wiley Online Library
The reactivity of 1,2‐dihalobenzenes in palladium catalyzed polyheteroarylation via C−H bond functionalization was investigated. The first catalytic cycle using thiophene as the …
Number of citations: 2 onlinelibrary.wiley.com
H Storflor, J Skramstad - Acta Chemica Scandinavica, 1986 - researchgate.net
Catalytic decomposition of 2 (2'-diazoacetylphenyl) thiophene gives the 4, 10b-dihydro-inda [1', 2'-1, 2] cyclopropa| 1, 3-b] thiophen-6-one (5) and the naphtho [1, 2-b)-thiophen-5-ol (6). …
Number of citations: 4 www.researchgate.net
L Liu, M Cordier, T Roisnel, H Doucet - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
The functionalization of C–H bonds at β-positions of 5-membered ring heteroarenes such as thiophene is generally more challenging than at α-positions. By using Pd-catalyzed 1,4-…
Number of citations: 2 pubs.rsc.org
R Wada, S Kaga, Y Kawai, K Futamura, T Murai… - Tetrahedron, 2021 - Elsevier
A new route to thiophene-ring-fused compounds with thionyl chloride as a sulfur source was developed. Use of an excess amount thionyl chloride directly gave the corresponding …
Number of citations: 7 www.sciencedirect.com
AS Demir, Ö Reis, M Emrullahoğlu - Tetrahedron, 2002 - Elsevier
A convenient new method for the arylation of furan and thiophene with arylhydrazine and manganese(III) acetate is described. Oxidation of arylhydrazines with Mn(III) acetate in furan or …
Number of citations: 58 www.sciencedirect.com
O Clot, MO Wolf, GPA Yap, BO Patrick - Journal of the Chemical …, 2000 - pubs.rsc.org
The syntheses of two new phosphine–thiophene ligands, 2-(2′-{diphenylphosphino}phenyl)thiophene (dpppth) and 3′-diphenylphosphino-2,2′∶5′,2′′-terthiophene (dppterth) …
Number of citations: 21 pubs.rsc.org
A Acharya, V Gautam, H Ila - The Journal of Organic Chemistry, 2017 - ACS Publications
Diverse general high-yield routes for novel thieno-fused five- and six-membered nitrogen and oxygen heterocycles such as thieno[3,2-b]pyrroles, thieno[3,2-b]furans, thieno[3,2-b]…
Number of citations: 37 pubs.acs.org
Q Shi, X Shi, C Feng, Y Wu, N Zheng, J Liu… - Angewandte …, 2021 - Wiley Online Library
Synthetic routes for heteroatom‐containing polycyclic aromatic hydrocarbons (H‐PAHs) with alkyl and aryl substitution are demonstrated. Three H‐PAHs, including heteroatom‐…
Number of citations: 13 onlinelibrary.wiley.com
R Barroso, MP Cabal, C Valdés - Synthesis, 2017 - thieme-connect.com
The Pd-catalyzed cross-coupling between N-tosylhydrazones and organic halides is a powerful method for the creation of C–C bonds. This transformation has been included recently in …
Number of citations: 31 www.thieme-connect.com
X Ren, DJ Giesen, M Rajeswaran, M Madaras - Organometallics, 2009 - ACS Publications
Tris-cyclometalated Ir(III) complexes bearing C ∧ S or C ∧ O ligands have been synthesized and characterized, and their redox behavior, absorption spectra, and luminescence …
Number of citations: 29 pubs.acs.org

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